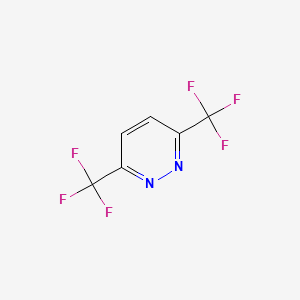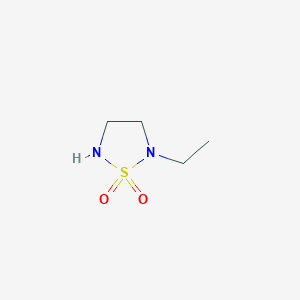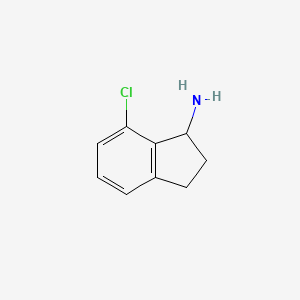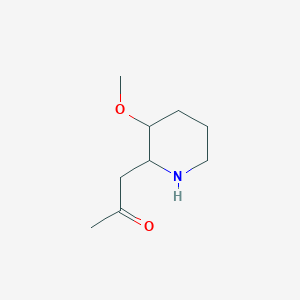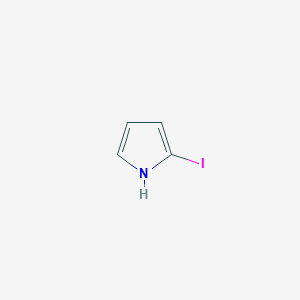
2-Iodo-1H-pyrrole
Overview
Description
2-Iodo-1H-pyrrole is a heterocyclic organic compound that features a five-membered ring structure with an iodine atom attached to the second carbon and a nitrogen atom at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-1H-pyrrole can be synthesized through several methods. One common approach involves the electrophilic iodination of pyrrole. This reaction typically uses iodine or iodine monochloride as the iodinating agent in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-iodination .
Another method involves the iodocyclization of functionalized acyclic substratesThis method can be highly selective and efficient, depending on the choice of substrates and reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic iodination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolidin-2-ones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Electrophilic Iodination: Iodine or iodine monochloride, Lewis acid catalysts (aluminum chloride, iron(III) chloride), dichloromethane solvent, low temperatures.
Nucleophilic Substitution: Organolithium or Grignard reagents, inert solvents like tetrahydrofuran, low to moderate temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, moderate to high temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, inert solvents like ether, low to moderate temperatures.
Major Products Formed
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: 1H-pyrrole and other reduced derivatives.
Scientific Research Applications
2-Iodo-1H-pyrrole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer, antiviral, and antibacterial properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It acts as a probe for studying biological processes involving iodine-containing compounds.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-Iodo-1H-pyrrole exerts its effects depends on the specific application. In medicinal chemistry, it often interacts with biological targets through halogen bonding, where the iodine atom forms a non-covalent interaction with electron-rich sites on proteins or nucleic acids . This interaction can modulate the activity of the target molecule, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrrole: Similar structure but with the iodine atom at the third position.
2-Bromo-1H-pyrrole: Similar structure with a bromine atom instead of iodine.
2-Chloro-1H-pyrrole: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-Iodo-1H-pyrrole is unique due to the high reactivity of the iodine atom, which allows for selective functionalization and the formation of complex molecules. Its ability to participate in halogen bonding also makes it valuable in medicinal chemistry for designing drugs with specific target interactions .
Properties
IUPAC Name |
2-iodo-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEDCDOSYXWZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477097 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67655-27-0 | |
| Record name | 1H-Pyrrole, 2-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


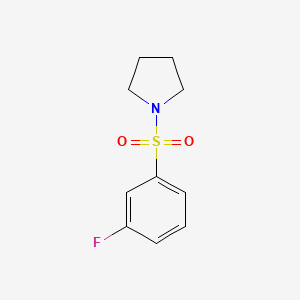
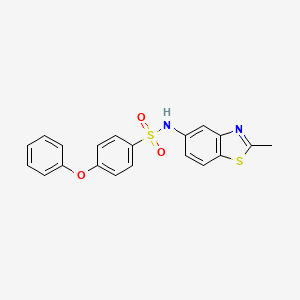
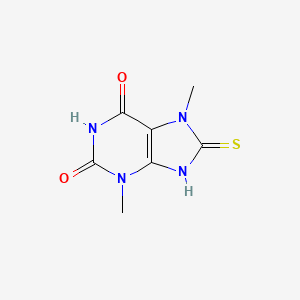
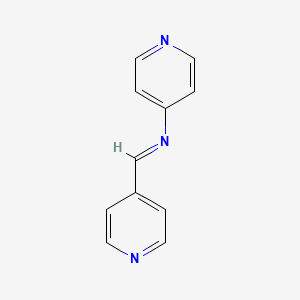
![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)
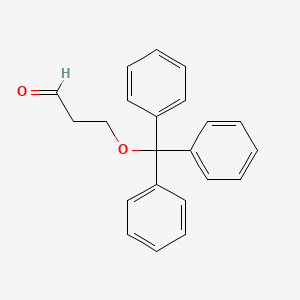

![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)
